Hesperidin

Catalog No.
S529876
CAS No.
520-26-3
M.F
C28H34O15
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperidin

CAS Number

520-26-3

Product Name

Hesperidin

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

QUQPHWDTPGMPEX-QJBIFVCTSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

solubility

Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils
Soluble (in ethanol)

Synonyms

2S, Hesperidin, 4H-1-Benzopyran-4-one, 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-, 7-Rhamnoglucoside, Hesperetin, Hesperetin 7 Rhamnoglucoside, Hesperetin 7 Rutinoside, hesperetin 7-rhamnoglucoside, Hesperetin-7-Rutinoside, Hesperidin, Hesperidin 2S

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

The exact mass of the compound Hesperidin is 610.18977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, propylene glycol; slightly soluble in glycerol; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Free Radical Scavenger and Potential Applications in Oxidative Stress-Related Diseases

One of the most well-documented aspects of hesperidin is its potent antioxidant activity. Hesperidin acts as a free radical scavenger, neutralizing harmful molecules that damage cells and contribute to the development of chronic diseases. Studies have shown its effectiveness in reducing oxidative stress in animal models, suggesting its potential application in preventing or alleviating conditions associated with oxidative stress, such as:

  • Cardiovascular diseases
  • Neurodegenerative diseases like Alzheimer's and Parkinson's disease
  • Age-related macular degeneration

Hesperidin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peels of oranges and lemons. Its chemical structure is characterized as 3,5,7-trihydroxy-4-methoxyflavanone-7-(6-L-rhamnopyranosyl-D-glucopyranoside), with a molecular weight of approximately 610.57 daltons. Hesperidin is known for its poor solubility in water and limited bioavailability, which can affect its pharmacological efficacy . The compound was first isolated in 1828 by French chemist M. Lebreton from citrus peels and has since been studied for its various biological activities and potential health benefits .

  • Antioxidant activity: Hesperidin can scavenge free radicals, reducing oxidative stress in cells [].
  • Anti-inflammatory properties: Hesperidin may modulate inflammatory pathways by inhibiting enzymes involved in inflammation.
  • Vasoprotective effects: It might improve blood vessel function by increasing nitric oxide production, leading to better blood flow.
, particularly hydrolysis. Upon alkaline hydrolysis, it yields hesperetin (the aglycone) and rutinose (a disaccharide) . The hydrolysis process can be catalyzed by specific enzymes such as hesperidin 6-O-α-L-rhamnosyl-β-D-glucosidase . Additionally, hesperidin can produce phloroglucinol and other phenolic compounds through various degradation pathways .

Hesperidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. It has been shown to protect cells from oxidative stress induced by free radicals, such as those generated by hydrogen peroxide and paraquat . Furthermore, hesperidin may enhance endothelial function and has been investigated for its role in alleviating inflammatory conditions in the lungs . Its ability to modulate immune responses and reduce inflammation suggests its therapeutic potential in various diseases.

The synthesis of hesperidin can be achieved through several methods:

  • Extraction from Citrus Fruits: Hesperidin is primarily extracted from citrus peels using solvents like methanol or ethanol. Optimal extraction conditions often involve sequential extractions at controlled temperatures .
  • Chemical Synthesis: Hesperidin can also be synthesized chemically through the glycosylation of hesperetin with rhamnose and glucose under acidic conditions .
  • Biotechnological Approaches: Recent studies have explored the use of enzymes for the bioconversion of flavonoids into glycosides, enhancing the yield of hesperidin from natural sources .

Hesperidin finds applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, hesperidin is included in dietary supplements aimed at improving cardiovascular health and reducing inflammation.
  • Food Industry: It is used as a natural preservative and flavoring agent due to its antioxidant properties.
  • Cosmetics: Hesperidin is incorporated into skincare products for its potential benefits in protecting skin from oxidative damage.

Research on the interactions of hesperidin with other compounds reveals its potential synergistic effects. For instance, it has been studied alongside other flavonoids like diosmin and naringin to evaluate their combined effects on health outcomes . Additionally, studies have shown that hesperidin can enhance the bioavailability of certain drugs when used as a co-formulant in drug delivery systems .

Hesperidin shares structural similarities with several other flavonoids, which can influence their biological activities. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Features
DiosminA flavone glycoside similar to hesperidinPrimarily used for venous disorders
NaringinA bitter flavonoid glycoside found in grapefruitExhibits strong antioxidant properties
RutinA flavonol glycoside with similar sugar moietiesKnown for its strong anti-inflammatory effects
QuercetinA flavonoid aglycone without sugar moietiesExhibits broad-spectrum biological activities

Hesperidin is unique due to its specific glycosylation pattern that contributes to its distinct pharmacological properties compared to these other compounds.

Hesperidin biosynthesis in citrus species follows the phenylpropanoid pathway, which serves as the foundational biosynthetic route for flavonoid compounds [1] [2] [3]. The biosynthetic process initiates with the conversion of L-phenylalanine through a nine-step enzymatic sequence that ultimately yields the glycosylated flavanone hesperidin [1] [4].

The phenylpropanoid pathway begins with phenylalanine ammonia lyase catalyzing the deamination of L-phenylalanine to produce cinnamic acid [1] [2]. Subsequent hydroxylation by cinnamate 4-hydroxylase generates 4-coumaric acid, which is then activated to 4-coumaroyl-coenzyme A by 4-coumarate:coenzyme A ligase [1] [3]. This activated phenylpropanoid unit serves as the starting material for flavonoid biosynthesis.

The flavonoid biosynthetic pathway commences with chalcone synthase, which catalyzes the condensation of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to form naringenin chalcone [1] [5] [6]. Chalcone isomerase subsequently cyclizes naringenin chalcone to yield naringenin, the central flavanone precursor [5] [7]. In citrus, three functional chalcone synthase genes have been identified, with CitCHS2 demonstrating the strongest correlation with flavonoid accumulation during somatic embryogenesis [8] [6].

Citrus-specific modifications occur through a series of hydroxylation and methylation reactions. Flavanone 3'-hydroxylase introduces a hydroxyl group at the 3' position of naringenin to produce eriodictyol [9] [10]. Subsequently, 4'-O-methyltransferase catalyzes the methylation of eriodictyol at the 4' position to generate hesperetin [9] [10]. The enzyme CCoAOMT7 from Arabidopsis thaliana has been demonstrated to effectively perform this methylation, achieving production of 14.6 milligrams per liter hesperetin in engineered Escherichia coli systems [10] [11].

Tissue-specific expression patterns in citrus reveal differential enzyme activities across developmental stages and plant organs. Young citrus fruits of 2 millimeter diameter exhibit the highest chalcone synthase activity [12] [13]. The expression of CitCHS2 is notably induced during embryogenesis, correlating with flavonoid accumulation in developing citrus tissues [8]. UDP-glucose:flavanone-7-O-glucosyltransferase activity reaches maximum levels in young Citrus maxima leaves [12] [13].

Subcellular localization studies indicate that hesperidin biosynthesis occurs primarily in secretory cavity cells within citrus tissues [14]. The enzyme Crc1,6RhaT responsible for hesperidin synthesis is localized in the endoplasmic reticulum, nucleus, and vacuole of secretory cells [14]. This enzyme is synthesized in the endoplasmic reticulum and subsequently transported to vacuoles through enlarged vesicles at the endoplasmic reticulum terminus [14].

Enzymatic Modification and Glycosylation Patterns

The glycosylation of hesperetin to form hesperidin represents a critical biosynthetic step that determines the bioavailability and solubility characteristics of the final compound [15] [16] [17]. Citrus flavonoid glycosylation typically involves the sequential addition of sugar moieties through the action of uridine diphosphate-sugar dependent glycosyltransferases [18] [19].

Primary glycosylation occurs through the action of flavanone 7-O-glucosyltransferases, which catalyze the transfer of glucose from UDP-glucose to the 7-hydroxyl position of hesperetin [20] [19] [21]. Recent research has identified four novel citrus 7-O-glucosyltransferase genes designated as Cit7GlcTs, with CgUGT89AK1 exhibiting the highest catalytic efficiency toward flavonoid substrates [20] [22]. These enzymes demonstrate broad substrate specificity, capable of glucosylating hesperetin, naringenin, diosmetin, quercetin, and kaempferol at their 3- and 7-hydroxyl sites [19].

Secondary glycosylation involves the addition of rhamnose to the glucose moiety through 1,6-rhamnosyltransferase activity [14] [23] [24]. The enzyme Crc1,6RhaT has been identified as the key rhamnosyltransferase responsible for converting hesperetin 7-O-glucoside to hesperidin in Citrus reticulata [14]. This enzyme demonstrates complete conversion of flavanone-7-O-glucoside substrates to their corresponding rutinosides both in vitro and in vivo [14].

Glycosylation patterns in citrus exhibit species-specific variations. Sweet orange and mandarin primarily accumulate O-glycosylated flavonoids containing disaccharides such as neohesperidose (rhamnosyl-α-1,2-glucose) or rutinose (rhamnosyl-α-1,6-glucose) linked to flavonoid aglycones through 3- or 7-hydroxyl sites [18] [19]. The biosynthetic pathway involves two sequential glycosylation reactions, with initial glucosylation followed by rhamnosylation [18] [25].

Enzyme kinetics for citrus glycosyltransferases reveal varying affinities for different substrates. The recombinant CsUGT76F1 enzyme demonstrates glucosyltransferase activity toward multiple flavonoid substrates, with the ability to rhamnosylate quercetin and kaempferol at the 7-position when UDP-rhamnose serves as the sugar donor [19] [25]. However, this enzyme cannot catalyze the rhamnosylation of hesperetin, naringenin, or diosmetin, indicating substrate-specific limitations [25].

Regulatory mechanisms governing glycosylation involve transcriptional control through multiple transcription factors. Research has identified MYB and basic helix-loop-helix transcription factors that differentially regulate glycosyltransferase expression during fruit development [26]. The expression patterns of CgUGT89D30 and CgUGT89AK1 reach peak levels during initial fruit development stages, coinciding with maximum flavonoid glycoside content [20] [22].

Subcellular compartmentalization of glycosylation enzymes affects hesperidin accumulation patterns. In situ hybridization studies reveal that Crc1,6RhaT transcription concentrates in secretory cavity cells, which represent the primary site of flavonoid synthesis [14]. The enzyme undergoes synthesis in the endoplasmic reticulum followed by transport to vacuoles where hesperidin biosynthesis and storage occur [14].

Microbial Biotransformation Approaches

Microbial biotransformation systems offer sustainable alternatives for hesperidin modification and derivative production, addressing limitations associated with plant extraction methods [27] [28] [29]. These approaches utilize diverse microorganisms capable of enzymatic conversion of hesperidin to bioactive metabolites with enhanced properties.

Fungal biotransformation systems demonstrate significant potential for hesperidin modification. Aspergillus niger exhibits dual enzymatic activities through α-L-rhamnosidase and β-D-glucosidase, enabling cascade hydrolysis of hesperidin through two distinct pathways [30]. The first pathway involves α-L-rhamnosidase-catalyzed hydrolysis of hesperidin to hesperetin-7-O-glucoside, followed by β-D-glucosidase-mediated conversion to hesperetin [30]. The second pathway enables direct hydrolysis of hesperidin to hesperetin through β-D-glucosidase activity [30]. This system achieves conversion efficiencies exceeding 90% when utilizing natural deep eutectic solvents to enhance substrate solubility [30].

Aspergillus sojae naringinase provides an alternative biotransformation route for hesperidin conversion. This enzyme system removes the terminal rhamnose moiety from hesperidin to produce hesperetin-7-O-glucoside, resulting in 55-fold and 88-fold enhanced solubility compared to hesperidin and hesperetin respectively [31] [32]. The resulting hesperetin-7-O-glucoside demonstrates superior bioavailability and exhibits 1.7-fold and 2.4-fold greater inhibitory activity against human intestinal maltase compared to hesperidin and hesperetin [31] [32].

Mucor ramannianus biotransformation generates multiple metabolites from hesperidin substrate. This fungal system produces four distinct metabolites: pinocembrin, naringenin, eriodictyol, and hesperetin [27] [28]. Pinocembrin, eriodictyol, and naringenin represent novel hesperidin microbial transformation products [27] [28]. The biotransformation pathway involves sulfation and glycosylation as major metabolic routes, with eriodictyol and 8-hydroxyhesperetin demonstrating superior antioxidant properties compared to the parent hesperidin compound [33] [34].

Bacterial biotransformation systems employ engineered strains for specific product formation. Escherichia coli expressing α-L-rhamnosidase activity enables selective hydrolysis of hesperidin to hesperetin-7-O-glucoside [35]. Additionally, comprehensive microbial screening involving 25 different nonhuman pathogenic microorganisms identified multiple biotransformation pathways for hesperidin functionalization [27] [28].

Immobilized enzyme systems enhance biotransformation efficiency and enable enzyme reuse. Iron oxide-graphene oxide supported rhamnosidase demonstrates effective hydrolysis of hesperidin-copper complexes to produce hesperetin-7-O-glucoside with high purity [36] [37] [38]. The immobilized enzyme system exhibits 193% residual activity compared to soluble enzyme forms and achieves a half-life of 770 minutes when encapsulated in calcium alginate beads [16] [39].

Optimization strategies for microbial biotransformation include substrate complexation and reaction medium engineering. The formation of hesperidin-copper complexes addresses solubility limitations, enabling efficient enzymatic conversion even at high substrate concentrations [36] [37] [38]. Natural deep eutectic solvents enhance cellular membrane permeability while maintaining enzyme activity, though excessive concentrations may damage cellular membranes [30].

Product recovery and purification involve magnetic separation techniques and ligand dissociation methods. Immobilized enzyme systems utilizing magnetic iron oxide-graphene oxide supports enable straightforward product separation using permanent magnets [36] [37] [38]. Ammonium hydroxide serves as an effective ligand dissociation agent for converting metal-complexed products to pure hesperetin-7-O-glucoside [36] [37] [38].

Synthetic Biology Approaches for Heterologous Production

Synthetic biology approaches enable the engineering of microbial hosts for de novo hesperidin and related flavonoid production, offering scalable alternatives to plant extraction methods [9] [40]. These systems require the reconstruction of complex biosynthetic pathways involving multiple enzymatic steps and careful optimization of precursor availability.

Escherichia coli engineering for flavonoid production focuses on enhancing malonyl-coenzyme A availability, which represents the limiting precursor for flavonoid biosynthesis [40]. Overexpression of acetyl-coenzyme A carboxylase subunits from Photorhabdus luminescens increases flavanone production by up to 576% [40]. Co-expression with biotin ligase from the same species further elevates flavanone synthesis to 1,166% improvement over control strains [40]. Advanced metabolic engineering approaches utilizing CRISPR interference systems achieve systematic tuning of central metabolic pathways, resulting in 421.6 milligrams per liter naringenin production, representing a 7.4-fold increase.

Saccharomyces cerevisiae platforms provide eukaryotic hosts capable of supporting complex flavonoid biosynthetic pathways. Engineering strategies include implementing malonate assimilation pathways to enhance malonyl-coenzyme A supply through heterologous malonate transporter and malonyl-coenzyme A synthetase expression. Targeted in vivo mutagenesis and growth-based enrichment enable evolution of malonate transporters with improved efficiency. Dynamic regulation strategies utilizing transcription factor-based biosensors for genistein and p-coumaroyl-coenzyme A enable optimized naringenin production with improved cell growth characteristics.

Streptomyces albidoflavus systems demonstrate successful heterologous biosynthesis of methylated flavonoids including hesperetin and homoeriodictyol [9]. The engineered strain UO-FLAV-005-ΔhppD-HES/HOM produces 2.52 milligrams per liter hesperetin and 1.38 milligrams per liter homoeriodictyol through expression of flavanone-3'-hydroxylase-cytochrome P450 reductase chimera and caffeoyl-coenzyme A-O-methyltransferase-like enzyme [9]. This system achieves complete de novo biosynthesis from L-tyrosine through six enzymatic steps without requiring external precursor feeding [9].

Pathway engineering strategies involve modular assembly of biosynthetic circuits with optimized gene expression [10]. Hesperetin production from caffeic acid in Escherichia coli combines eriodictyol biosynthesis pathways with combinatorial libraries of flavonoid O-methyltransferases [10] [11]. The optimized system produces 14.6 milligrams per liter hesperetin and 3.8 milligrams per liter homoeriodictyol from 3 millimolar caffeic acid [10] [11]. Enzyme engineering approaches utilizing homology modeling and docking simulations enable improvement of position specificity for target product formation [10] [11].

UDP-sugar metabolism engineering addresses limitations in glycosylation reactions essential for hesperidin formation. Strategies include overexpression of UDP-glucose biosynthesis enzymes such as UGP1 and PGM2, combined with deletion of endogenous glucosidases including EXG1, SPR1, and YIR007W. These modifications result in 7.9-fold increases in flavonoid glucoside titers. Advanced approaches involve engineering nucleotide sugar interconversion pathways to access diverse UDP-sugar donors required for complex glycosylation patterns.

Consortium-based approaches utilize metabolic division engineering to overcome pathway complexity and metabolic burden. Escherichia coli consortia systems establish stable two-bacteria and three-bacteria co-culture platforms for efficient production of flavonoids and flavonoid glycosides. These systems achieve production of 12 flavonoids at concentrations ranging from 61.15 to 325.31 milligrams per liter, with corresponding flavonoid glycosides reaching 1.31 to 191.79 milligrams per liter. The consortium approach enables plug-and-play extension for production of isoflavonoids, dihydrochalcones, and their glycosides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless mobile liquid; fresh, light, sweet, citrusy aroma

XLogP3

-1.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

610.18977037 g/mol

Monoisotopic Mass

610.18977037 g/mol

Heavy Atom Count

43

Density

0.838-0.843

Appearance

solid powder

Melting Point

262.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E750O06Y6O

Other CAS

520-26-3

Wikipedia

Hesperidin
Tolperisone

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)-: ACTIVE

Dates

Last modified: 08-15-2023
1. Soares MS, da Silva DF, Forim MR, da Silva MF, Fernandes JB, Vieira PC, Silva DB, Lopes NP, de Carvalho SA, de Souza AA, Machado MA. Quantification and localization of hesperidin and rutin in Citrus sinensis grafted on C. limonia after Xylella fastidiosa infection by HPLC-UV and MALDI imaging mass spectrometry. Phytochemistry. 2015 Jul;115:161-70. doi: 10.1016/j.phytochem.2015.02.011. Epub 2015 Mar 3. PMID: 25749617.

2. Mo'men YS, Hussein RM, Kandeil MA. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats. J Biochem Mol Toxicol. 2019 Jun;33(6):e22305. doi: 10.1002/jbt.22305. Epub 2019 Feb 19. PMID: 30779474.

3. Souza LC, de Gomes MG, Goes AT, Del Fabbro L, Filho CB, Boeira SP, Jesse CR. Evidence for the involvement of the serotonergic 5-HT(1A) receptors in the antidepressant-like effect caused by hesperidin in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2013 Jan 10;40:103-9. doi: 10.1016/j.pnpbp.2012.09.003. Epub 2012 Sep 17. PMID: 22996046.

4. Man G, Mauro TM, Kim PL, Hupe M, Zhai Y, Sun R, Crumrine D, Cheung C, Nuno-Gonzalez A, Elias PM, Man MQ. Topical hesperidin prevents glucocorticoid-induced abnormalities in epidermal barrier function in murine skin. Exp Dermatol. 2014 Sep;23(9):645-51. doi: 10.1111/exd.12480. Epub 2014 Jul 31. PMID: 24980072; PMCID: PMC4499456.

5. Banji OJ, Banji D, Ch K. Curcumin and hesperidin improve cognition by suppressing mitochondrial dysfunction and apoptosis induced by D-galactose in rat brain. Food Chem Toxicol. 2014 Dec;74:51-9. doi: 10.1016/j.fct.2014.08.020. Epub 2014 Sep 16. PMID: 25217884.

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